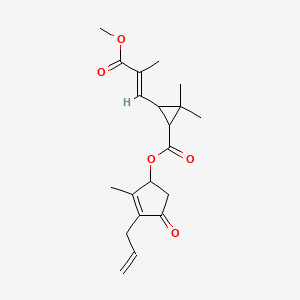
Allethrin II
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allethrin II is a member of the allethrin group of synthetic compounds used in insecticides.
Aplicaciones Científicas De Investigación
Introduction to Allethrin II
This compound is a synthetic pyrethroid compound widely utilized for its insecticidal properties. It belongs to a class of chemicals that mimic the natural insecticides found in chrysanthemum flowers, known as pyrethrins. Due to its effectiveness against various pests, this compound has significant applications in agricultural and public health sectors.
Chemical Properties and Mechanism of Action
This compound is characterized by its ability to disrupt the normal functioning of sodium ion channels in the nervous systems of insects. This disruption leads to hyperactivity, paralysis, and ultimately death of the target pests. Its chemical structure allows it to be effective against a range of insects, including mosquitoes, flies, and agricultural pests .
Agricultural Use
This compound is primarily used in agricultural settings for pest control. Its application helps in managing insect populations that threaten crops, thereby improving yield and quality. The compound is often employed in:
- Field Crops : To protect against aphids, beetles, and other harmful insects.
- Stored Products : Used in fumigation processes to prevent infestations in warehouses.
Public Health
In public health, this compound plays a crucial role in vector control programs aimed at reducing the incidence of mosquito-borne diseases such as malaria and dengue fever. It is commonly found in:
- Insect Repellents : Formulated into sprays and coils for household use.
- Space Sprays : Used by health departments during outbreaks to reduce mosquito populations.
Veterinary Applications
This compound is also used in veterinary medicine for controlling fleas and ticks on pets. Its effectiveness ensures that pets remain free from these parasites, contributing to their overall health.
Environmental Impact and Safety
While this compound is effective as an insecticide, it poses potential risks to non-target organisms and the environment. Studies have shown that its application can lead to contamination of soil and water sources . Therefore, understanding its degradation pathways is essential for mitigating environmental risks.
Biodegradation Studies
Recent research has focused on the biodegradation of this compound by specific fungi strains capable of breaking down this compound into less harmful substances. For instance, a study identified a fungal strain (CF2) that demonstrated significant degradation capabilities under controlled conditions .
Degradation Kinetics
The degradation kinetics of this compound were analyzed using High-Performance Liquid Chromatography (HPLC) methods. The results indicated that factors such as pH, temperature, and incubation time significantly influence the degradation rate .
| Parameter | Optimal Value | Effect on Degradation |
|---|---|---|
| pH | 6.5 | Increased activity |
| Temperature (°C) | 26 | Enhanced breakdown |
| Incubation Time (days) | 5 | Maximum degradation |
Case Study 1: Agricultural Application
A field trial demonstrated the effectiveness of this compound in controlling aphid populations on soybean crops. The trial showed a reduction in aphid numbers by over 80% within two weeks post-application, leading to improved crop yields.
Case Study 2: Public Health Intervention
During a dengue outbreak in Southeast Asia, local health authorities employed this compound as part of an integrated vector management strategy. The intervention resulted in a significant decrease in mosquito populations and subsequent reduction in disease transmission rates.
Propiedades
Número CAS |
497-92-7 |
|---|---|
Fórmula molecular |
C20H26O5 |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
(2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl) 3-[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C20H26O5/c1-7-8-13-12(3)16(10-15(13)21)25-19(23)17-14(20(17,4)5)9-11(2)18(22)24-6/h7,9,14,16-17H,1,8,10H2,2-6H3/b11-9+ |
Clave InChI |
WZRUHNUBXOTVHG-PKNBQFBNSA-N |
SMILES |
CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C(=O)OC)CC=C |
SMILES isomérico |
CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)/C=C(\C)/C(=O)OC)CC=C |
SMILES canónico |
CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C(=O)OC)CC=C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Allethrin II, Rethrin II, trans-(E)-Allethrin II |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















